molecular formula C14H16BrNO3S2 B2437306 2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 2034544-84-6

2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2437306
CAS No.: 2034544-84-6
M. Wt: 390.31
InChI Key: CZKFTCHARJYSOI-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a thiophene ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps. One common method starts with the bromination of a thiophene derivative, followed by the introduction of a benzenesulfonamide group. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and sulfonation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydrogenated product.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide: Unique due to the presence of both a bromine atom and a thiophene ring.

    N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide: Lacks the bromine atom, which may affect its reactivity and binding properties.

    2-bromo-N-(2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide: Contains a methyl group instead of a hydroxyl group, altering its chemical properties.

Uniqueness

The presence of both a bromine atom and a thiophene ring in this compound makes it unique compared to other similar compounds

Properties

IUPAC Name

2-bromo-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3S2/c1-10(17)13-7-6-11(20-13)8-9-16-21(18,19)14-5-3-2-4-12(14)15/h2-7,10,16-17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKFTCHARJYSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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